2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
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Overview
Description
BZ-DL-Arg-OH hydrochloride, also known as Nalpha-Benzoyl-DL-arginine hydrochloride, is a synthetic compound with the molecular formula C13H18N4O3·HCl and a molecular weight of 314.8 g/mol . This compound is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BZ-DL-Arg-OH hydrochloride typically involves the benzoylation of DL-arginine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of benzoyl chloride as the benzoylating agent and DL-arginine as the substrate. The reaction is usually conducted in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of BZ-DL-Arg-OH hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
BZ-DL-Arg-OH hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoyl group in BZ-DL-Arg-OH hydrochloride can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of BZ-DL-Arg-OH hydrochloride, while substitution reactions can produce a variety of substituted benzoyl-arginine compounds .
Scientific Research Applications
BZ-DL-Arg-OH hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques such as high-performance liquid chromatography (HPLC).
Medicine: BZ-DL-Arg-OH hydrochloride is employed in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of BZ-DL-Arg-OH hydrochloride involves its interaction with specific enzymes and molecular targets. As a substrate for proteases, the compound is cleaved by enzymes such as trypsin and papain, leading to the release of benzoyl-arginine and other products. This interaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of proteases .
Comparison with Similar Compounds
BZ-DL-Arg-OH hydrochloride can be compared with other similar compounds such as BZ-DL-Arg-pNA hydrochloride and BZ-DL-Arg-βNA hydrochloride. These compounds share similar structural features but differ in their specific applications and properties:
BZ-DL-Arg-pNA hydrochloride: Used as a substrate for trypsin and other proteases, with applications in enzymatic assays.
BZ-DL-Arg-βNA hydrochloride: Serves as a substrate for endopeptidases and is not hydrolyzed by bacterial dipeptidyl peptidase DPP-III.
The uniqueness of BZ-DL-Arg-OH hydrochloride lies in its versatility and wide range of applications in various scientific fields.
Properties
IUPAC Name |
2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLUHKRVLRTIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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